3-Bromo-1,2,4-benzotriazine

Description

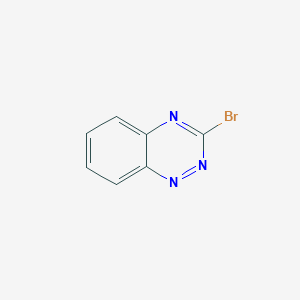

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,2,4-benzotriazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQCLSWXWQFVTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1,2,4 Benzotriazine

Substitution Reactions Involving the Bromine Atom

The bromine atom at the C3 position of the 1,2,4-benzotriazine (B1219565) ring is susceptible to displacement by various nucleophiles and is an excellent substrate for palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the synthesis of diverse derivatives of the 1,2,4-benzotriazine system.

While direct studies on 3-Bromo-1,2,4-benzotriazine are not extensively detailed in the provided literature, the reactivity can be inferred from related halo-benzotriazine derivatives. The palladium-catalyzed coupling of amines with aryl halides, a reaction known as the Buchwald-Hartwig amination, has become a standard method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is applicable to a wide range of aryl halides and primary or secondary amines. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has expanded the scope and efficiency of these reactions, allowing for the coupling of various heterocyclic amines with aryl bromides. nih.gov Such methodologies are crucial for synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials. nih.govrsc.org

The general mechanism for these palladium-catalyzed C-N couplings involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by the addition of the amine, deprotonation, and subsequent reductive elimination to yield the arylated amine product. wikipedia.orglibretexts.org Given the efficiency of these methods, it is highly probable that this compound would readily react with amines, as well as other nucleophiles like alkoxides and thiolates, under similar palladium-catalyzed conditions to yield the corresponding 3-substituted-1,2,4-benzotriazine derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, and this compound is an ideal substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org The reaction has been successfully applied to the 1,2,4-benzotriazine ring system. For instance, Suzuki-Miyaura reactions have been used to prepare 3-aryl-1,2,4-benzotriazine 1-oxides and to functionalize the 6- and 7-positions of the benzotriazine core. nih.gov The mechanism involves the oxidative addition of the aryl halide to Pd(0), transmetalation with the boronate complex (formed from the boronic acid and base), and reductive elimination. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is noted for its mild conditions, often proceeding at room temperature. wikipedia.orgnih.gov It is highly effective for synthesizing conjugated enynes and arylalkynes. libretexts.org The reactivity of the halide in Sonogashira coupling typically follows the trend I > OTf > Br >> Cl. wikipedia.org This method's functional group tolerance makes it suitable for complex molecule synthesis. jk-sci.com

Buchwald-Hartwig Amination: This reaction specifically forms C-N bonds by coupling amines with aryl halides, catalyzed by palladium complexes. wikipedia.org Its development has provided a facile route to aryl amines, which were previously difficult to synthesize. wikipedia.org The reaction has seen continuous improvement through the development of new generations of catalyst systems, expanding its scope to include a wide variety of amines and aryl coupling partners. wikipedia.orgorganic-chemistry.org The utility of this reaction has been demonstrated in the synthesis of tirapazamine (B611382) analogs by functionalizing the 1,2,4-benzotriazine ring system. nih.gov

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | Pd Catalyst + Base | Biaryls, Styrenes, etc. |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd Catalyst + Cu(I) Co-catalyst + Base | Arylalkynes, Enynes |

| Buchwald-Hartwig | Aryl Halide + Primary/Secondary Amine | Pd Catalyst + Ligand + Base | Aryl Amines |

Ring Transformations and Annulation Reactions of the 1,2,4-Benzotriazine System

The 1,2,4-benzotriazine core can serve as a synthon for constructing more complex, fused heterocyclic systems through various transformation and annulation reactions.

Annulation reactions involving the 1,2,4-benzotriazine ring can lead to the formation of novel polycyclic aromatic compounds. For example, 1,2,3-benzotriazin-4(3H)-ones, which are isomeric to the 1,2,4-benzotriazine system, undergo nickel-catalyzed denitrogenative annulation with 1,3-dienes and alkenes to produce 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov This process involves the extrusion of dinitrogen and the formation of an azanickelacyclic intermediate. nih.gov Similarly, visible light has been used to induce denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes to synthesize isoindolinones and isoquinolinones. rsc.org These examples highlight the potential of the benzotriazine core to lose N₂ and participate in cyclization cascades to form new fused rings.

The 1,2,4-benzotriazine ring system can participate in cycloaddition reactions, although its reactivity differs from that of more common azadienes like 1,2,4,5-tetrazines. The inverse electron demand Diels-Alder reaction is a characteristic reaction of 1,2,4,5-tetrazines, which typically involves cycloaddition across the C3 and C6 positions. nih.gov However, a synthesized 1,2,4-benzotriazine derivative has been shown to react with 2,5-norbornadiene (B92763) through a Diels-Alder cycloaddition followed by the loss of nitrogen. acs.org More uniquely, a metal-free [5+1] cycloaddition-aromatization reaction between benzotriazoles and sulfur ylides provides an efficient route to construct 1,2,4-benzotriazine derivatives. organic-chemistry.orgacs.org This reaction proceeds through the cleavage of an N-N single bond in the benzotriazole (B28993) starting material. acs.org

Redox Chemistry and Electrochemical Behavior of 1,2,4-Benzotriazines

The electrochemical properties of 1,2,4-benzotriazines and their derivatives are of significant interest, particularly in the context of developing redox-active materials and bioreductive drugs. acs.orgnih.gov

The electrochemical behavior of 1,2,4-benzotriazine N-oxides has been studied using cyclic voltammetry. nih.gov For benzotriazine di-N-oxides, the redox mechanism involves a 4-electron addition and subsequent loss of the N-oxide groups, which yields the intact benzotriazine heterocycle. nih.gov This resulting heterocycle is also redox-active, undergoing a reversible 2-electron reduction. nih.gov The reduction potentials are pH-dependent, shifting to less negative potentials as the pH is lowered. nih.gov

Studies on quinoidal 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one have explored how structural modifications affect its electron-accepting abilities. acs.orgnih.gov Cyclic voltammetry was used to determine the redox potentials of various analogues. acs.org Replacing phenyl groups with more electron-withdrawing substituents like pentafluorophenyl or trifluoromethyl, or modifying the C7 carbonyl group, led to improved electron affinities (less negative reduction potentials). acs.orgnih.gov For example, the parent compound 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one has a first reduction potential (E₁/₂⁻¹/⁰) of -1.20 V. acs.orgnih.gov Combining modifications, such as ylidenemalononitrile groups at C7 and trifluoromethyl groups at C3, resulted in the most electron-deficient analogues with reduction potentials around -0.65 V. acs.orgnih.gov

| Compound Modification | First Reduction Potential (E₁/₂⁻¹/⁰ vs Fc/Fc⁺) |

| 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one | -1.20 V |

| Ylidenemalononitrile at C7 + Trifluoromethyl at C3 | ~ -0.65 V |

The electrochemical reduction of the basic benzotriazole structure in acidic media has been shown to be a diffusion-controlled process. researchgate.netscispace.com

Investigation of Electron Affinity and Acceptor Properties

The electron affinity of a molecule quantifies the energy change when an electron is added to it in the gaseous state, providing a measure of its ability to accept an electron. For this compound, specific experimental or calculated electron affinity values are not readily found in current scientific literature. However, the inherent properties of the 1,2,4-benzotriazine ring system suggest that it possesses electron-accepting capabilities. The presence of three nitrogen atoms in the six-membered ring leads to a π-electron deficient system, which is a common characteristic of azine compounds. This electron deficiency is further enhanced by the presence of the electronegative bromine atom at the 3-position.

Table 1: Postulated Electron Acceptor Characteristics of this compound

| Feature | Influence on Electron Acceptor Properties |

|---|---|

| 1,2,4-Triazine (B1199460) Ring | The three nitrogen atoms create a π-electron deficient aromatic system, predisposing the molecule to accept electrons. |

Note: This table is based on general chemical principles, as direct experimental data for this compound is not available.

Cyclic Voltammetry Studies

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical compounds. It provides information about the potentials at which a molecule is oxidized or reduced. As with electron affinity, specific cyclic voltammetry data for this compound is not extensively reported. However, studies on related heterocyclic compounds, including various benzotriazines and halogenated aromatic systems, can provide insights into its expected electrochemical behavior.

The electrochemical reduction of the 1,2,4-benzotriazine core is anticipated due to its electron-deficient character. The potential at which this reduction occurs would be influenced by the nature of the substituent at the 3-position. The presence of a bromine atom is expected to make the reduction more favorable (i.e., occur at a less negative potential) compared to an unsubstituted or electron-donating group substituted benzotriazine. This is because the electron-withdrawing nature of bromine helps to stabilize the resulting radical anion formed upon one-electron reduction.

Research on the one-electron reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxide, a related compound, has shown that the resulting radical anions can undergo further reactions. This highlights the potential for complex electrochemical behavior in the 1,2,4-benzotriazine family. Electrochemical studies on halogenated cyclic triazines have also demonstrated the reactivity of the carbon-halogen bond, which can undergo electrocatalytic cleavage. This suggests that under certain conditions, the C-Br bond in this compound could be electrochemically active.

Note: This table represents predicted behavior based on the study of analogous compounds, as direct experimental data for this compound is not available.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 1,2,4 Benzotriazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration in the 3-Bromo-1,2,4-benzotriazine molecule. The aromatic region of the spectrum would be of particular interest, showing signals corresponding to the four protons on the benzene (B151609) ring. The position of the bromine atom and the electronic effects of the triazine ring would influence the chemical shifts and coupling constants of these protons.

However, a diligent search of scientific databases has not yielded any published ¹H NMR spectral data specifically for this compound.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, this technique would reveal the chemical shifts of all seven carbon atoms in the structure. The carbon atom bonded to the bromine (C3) would exhibit a characteristic chemical shift, and its signal would be crucial for confirming the substitution pattern. The other six carbons, four in the benzene ring and two in the triazine ring, would also have distinct signals based on their electronic environment.

Specific ¹³C NMR spectral data for this compound are not available in the reviewed literature.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex structures.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

No published studies detailing the use of 2D NMR techniques for the structural elucidation of this compound were found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₇H₄BrN₃), HRMS would be used to confirm the exact mass, which is distinguished by the isotopic pattern of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes).

Specific high-resolution mass spectrometry data for this compound have not been reported in the available literature.

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase, determined using ion mobility-mass spectrometry. CCS values can serve as an additional descriptor to help differentiate between isomers that have identical masses. nih.gov Predicted CCS values, derived from computational modeling, can be compared with experimental data to increase confidence in structural assignments. This would be particularly useful for distinguishing this compound from other positional isomers.

There are no available studies reporting predicted or experimental Collision Cross Section values for this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Key expected vibrational modes include:

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds on the benzene ring.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of the benzene ring are anticipated to appear in the 1400-1650 cm⁻¹ region. These bands are often coupled and provide a fingerprint for the heterocyclic core.

Ring Vibrations: The skeletal vibrations of the benzotriazine ring system typically give rise to a series of bands in the 1000-1400 cm⁻¹ range.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds, which are sensitive to the substitution pattern on the benzene ring, are expected in the 700-900 cm⁻¹ region.

A study on 6-bromo-1-hydroxy-1,2,3-benzotriazole showed ring system vibrations in the 875-1510 cm⁻¹ range, which provides a useful comparison for a bromo-substituted benzotriazine asianpubs.org. Similarly, analyses of other 1,2,4-triazine (B1199460) derivatives have identified characteristic absorptions for the heterocyclic system mdpi.comthieme-connect.de. For instance, in a substituted 1,2,4-triazin-3,5(2H,4H)-dione, a C=N stretching vibration was observed at 1662 cm⁻¹ mdpi.com.

Table 1: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretching | 3000-3100 | C-H (Aromatic) |

| C=N and C=C Stretching | 1400-1650 | Triazine/Benzene Ring |

| Ring Skeletal Vibrations | 1000-1400 | Benzotriazine Core |

| Out-of-Plane C-H Bending | 700-900 | C-H (Aromatic) |

| C-Br Stretching | 500-700 | C-Br |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

The electronic absorption spectrum of 3-substituted benzo[e] acs.orgacs.orgiucr.orgtriazines is characterized by transitions within the aromatic and heterocyclic systems. A study on the synthesis and electronic properties of various 3-substituted benzo[e] acs.orgacs.orgiucr.orgtriazines, including the 3-bromo derivative, has provided insight into its UV-Vis absorption thieme-connect.delodz.pl. The parent 1,2,4-triazine exhibits two absorption bands in methanol (B129727) at 374 nm and 247.8 nm thieme-connect.de.

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The substituent at the 3-position has a significant effect on the π → π*(1) transition energy lodz.pl. The presence of the bromine atom, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzotriazine.

Based on studies of similar compounds, the electronic transitions for this compound in a solvent like dichloromethane (B109758) can be predicted acs.org. These transitions are typically assigned as follows:

π → π Transitions:* These high-energy transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to appear in the shorter wavelength region of the UV spectrum.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital and are typically observed at longer wavelengths.

Table 2: Anticipated Ultraviolet-Visible Absorption Data for this compound

| Type of Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~250 - 300 | High |

| n → π | ~350 - 400 | Low |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

As of the latest literature review, a single-crystal X-ray structure of this compound has not been reported. However, the molecular geometry and crystal packing can be inferred from the crystallographic data of closely related compounds, such as other bromo-substituted benzotriazoles and various 1,2,4-benzotriazine (B1219565) derivatives iucr.orgacs.orgnih.govresearchgate.netresearchgate.netresearchgate.net.

The 1,2,4-benzotriazine ring system is expected to be essentially planar, a characteristic feature of aromatic heterocyclic compounds thieme-connect.de. The bromine atom at the 3-position would lie in this plane. The bond lengths and angles within the benzotriazine core are anticipated to be consistent with those observed in other 1,2,4-triazine structures, showing some degree of electron delocalization thieme-connect.de. For instance, in a related 5-(4-chlorophenyl)-1,2,4-triazine, the triazine ring was found to be planar thieme-connect.de. The C-Br bond length is expected to be in the typical range for a bromine atom attached to an sp²-hybridized carbon.

In the solid state, the crystal packing of this compound is likely to be governed by a combination of weak intermolecular interactions. Based on the crystal structures of similar bromo-substituted heterocyclic compounds, the following interactions are anticipated:

π-π Stacking: The planar benzotriazine rings are likely to engage in π-π stacking interactions, which are a common feature in the crystal packing of aromatic molecules. These interactions play a significant role in stabilizing the crystal lattice. For example, in the crystal structure of 3-(1H-Benzotriazol-1-yl)-2-bromo-1-o-tolylpropan-1-one, weak π-π stacking interactions were observed between the triazole rings of adjacent molecules iucr.org.

Halogen Bonding: The bromine atom in the 3-position can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of the triazine ring. This type of interaction is known to be a significant directional force in crystal engineering. In the crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one, short intermolecular C—Br···O=C contacts were observed, indicating halogen bonding researchgate.net.

The interplay of these non-covalent interactions would dictate the three-dimensional supramolecular architecture of this compound in the solid state.

Table 3: Predicted Crystallographic Parameters and Intermolecular Interactions for this compound (Hypothetical)

| Parameter | Predicted Value/Type |

| Crystal System | Monoclinic or Orthorhombic (Common for such heterocycles) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Molecular Geometry | Essentially planar |

| Key Intermolecular Forces | π-π stacking, Halogen bonding (C-Br···N), C-H···N hydrogen bonds |

Computational and Theoretical Investigations of 3 Bromo 1,2,4 Benzotriazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. For 3-Bromo-1,2,4-benzotriazine, DFT calculations offer a window into its fundamental electronic properties, geometric arrangement, and spectroscopic behavior. While comprehensive computational studies specifically targeting this compound are not extensively documented in publicly accessible literature, the principles and methodologies are well-established through research on analogous 3-substituted 1,2,4-benzotriazine (B1219565) derivatives.

Geometry Optimization and Conformational Analysis

The initial step in any DFT study involves the optimization of the molecule's geometry to find its most stable energetic conformation. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. It is anticipated that the benzotriazine core would be largely planar, with the bromine atom lying in the same plane.

Conformational analysis, particularly for molecules with rotatable bonds, is crucial. In the case of this compound, the primary focus of conformational analysis would be on the orientation of any potential interacting groups, though the molecule itself is rigid. For related compounds, such as 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, DFT has been used to explore the potential energy surface and determine rotational energy profiles. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length (Å) | Data not available in search results |

| N1-N2 Bond Length (Å) | Data not available in search results |

| C3-N4 Bond Length (Å) | Data not available in search results |

| C-C Bond Lengths (Benzene Ring, Å) | Data not available in search results |

| C-N-N Bond Angle (°) | Data not available in search results |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich aromatic system, while the LUMO would likely be centered on the electron-deficient triazine ring. The bromine substituent, being an electron-withdrawing group, would influence the energies of these orbitals. DFT calculations can precisely map the spatial distribution and energy levels of the HOMO and LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts. For this compound, this would involve predicting the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These theoretical values are invaluable for assigning experimental spectra and understanding the electronic environment of the nuclei.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelength of maximum absorption (λ_max). For this compound, TD-DFT would help in understanding the nature of the electronic transitions, such as n → π* or π → π*, that give rise to its characteristic UV-Vis spectrum.

Table 3: Predicted Spectroscopic Parameters for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-Br) | Data not available in search results |

| ¹H NMR | Chemical Shift (Aromatic Protons) | Data not available in search results |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of chemical reaction mechanisms. For this compound, these methods can be used to explore the pathways of its various chemical transformations, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis for Reaction Mechanisms

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods allow for the location and characterization of these fleeting structures. For reactions involving this compound, such as nucleophilic aromatic substitution, identifying the transition state geometry and its energetic properties is crucial for understanding the reaction's feasibility and kinetics.

For instance, in a hypothetical nucleophilic substitution reaction where the bromine atom is replaced by a nucleophile, computational analysis would involve mapping the potential energy surface to locate the transition state structure. The geometry of this transition state would reveal the extent of bond-making and bond-breaking at the peak of the energy barrier.

Energy Profile Calculations for Chemical Transformations

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a chemical transformation can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate.

For this compound, energy profile calculations could be applied to various reactions, such as its synthesis or subsequent functionalization. These calculations would help in predicting the most favorable reaction pathway and understanding the factors that influence the reaction's outcome. For example, in the context of related 3,4-dihydro-1,2,4-benzotriazines, the general pathway of their formation has been described, and computational modeling could provide a more detailed energetic landscape of these transformations. nih.gov

Table 4: Illustrative Energy Profile Data for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | Data not available in search results |

| Intermediate (if any) | Data not available in search results |

Advanced Applications and Derivatization in Organic Chemistry and Materials Science

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The presence of the bromo substituent at the 3-position of the 1,2,4-benzotriazine (B1219565) ring renders this site susceptible to a variety of cross-coupling reactions, making it an invaluable building block for the synthesis of more complex heterocyclic structures. This reactivity is central to its role in both the creation of architecturally complex derivatives and as a key intermediate in multi-step synthetic pathways.

Precursor for Architecturally Complex 1,2,4-Benzotriazine Derivatives

3-Bromo-1,2,4-benzotriazine serves as a key starting material for the synthesis of a wide range of substituted 1,2,4-benzotriazine derivatives. The carbon-bromine bond is readily functionalized through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.

One of the most powerful methods for the derivatization of this compound is the Suzuki-Miyaura coupling reaction . organic-chemistry.orgwikipedia.orglibretexts.org This reaction involves the coupling of the bromo derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology has been successfully applied to the synthesis of 3-aryl- and 3-heteroaryl-1,2,4-benzotriazine 1-oxides from their 3-bromo precursors. researchgate.net The versatility of the Suzuki-Miyaura coupling allows for the introduction of a vast array of substituents, leading to the creation of architecturally complex molecules with tailored electronic and steric properties.

Similarly, the Buchwald-Hartwig amination provides a direct route to 3-amino-1,2,4-benzotriazine derivatives. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed reaction couples this compound with a primary or secondary amine. researchgate.net This transformation is crucial for the synthesis of compounds with potential biological activity and for the introduction of nitrogen-containing functionalities that can influence the material's properties. The scope of this reaction is broad, accommodating a wide range of amines and offering a reliable method for C-N bond formation. wikipedia.org

The following table summarizes the key cross-coupling reactions utilized for the derivatization of this compound:

| Reaction Name | Reactant | Catalyst System | Product |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | Palladium catalyst (e.g., Pd(OAc)₂) and a base | 3-Aryl/Heteroaryl-1,2,4-benzotriazine |

| Buchwald-Hartwig Amination | Primary or secondary amine | Palladium catalyst and a base | 3-Amino-1,2,4-benzotriazine |

Intermediate in Multi-step Fine Chemical Synthesis

Beyond its use in creating diverse libraries of substituted benzotriazines, this compound also functions as a critical intermediate in more extended, multi-step synthetic sequences. The bromo group can be strategically employed as a handle for further transformations, allowing for the sequential introduction of different functional groups. This step-wise approach is fundamental in the synthesis of fine chemicals with precise molecular architectures. The synthesis of various 1,2,4-benzotriazine analogues for different applications often proceeds through a halogenated intermediate like the 3-bromo derivative. epa.govresearchgate.netresearchgate.net

Applications in Organic Electronic Devices (e.g., Organic Field-Effect Transistors)

While direct applications of this compound in organic electronic devices are not extensively reported, its derivatives, particularly conjugated polymers incorporating the 1,2,4-benzotriazine moiety, have shown significant promise in this field. researchgate.netrsc.org The electron-deficient nature of the benzotriazine ring makes it an attractive component for n-type and ambipolar organic semiconductors, which are essential for the fabrication of various organic electronic devices, including Organic Field-Effect Transistors (OFETs). rsc.orgnih.govnih.gov

The synthesis of these conjugated polymers often relies on palladium-catalyzed cross-coupling reactions where a dihalo-monomer is polymerized with a di-organometallic or di-boronic acid/ester co-monomer. In this context, a dibromo-benzotriazine derivative, conceptually derived from this compound, could serve as a key monomer. The bromine atoms would facilitate polymerization through reactions like Suzuki or Stille coupling, leading to the formation of high-molecular-weight conjugated polymers.

Research on thienothiophene-benzotriazole-based copolymers for OFETs has demonstrated that the incorporation of the benzotriazole (B28993) unit can lead to materials with good charge transport properties. researchgate.net The performance of these OFETs is highly dependent on the molecular structure of the polymer, including the nature of the co-monomer and any substituents on the benzotriazine ring. For instance, fluorination of the benzotriazine unit has been shown to modulate the energy levels and crystalline ordering of the resulting polymers, impacting the hole mobility in OFET devices. researchgate.net

The following table outlines the potential role of this compound derivatives in the synthesis of polymers for OFETs:

| Polymer Component | Role of Benzotriazine Unit | Potential Synthetic Route from this compound | Key OFET Parameter Influenced |

| Conjugated Polymer Backbone | Electron-accepting moiety | Polymerization of a dibromo-benzotriazine derivative via Suzuki or Stille coupling | Charge carrier mobility (electron and/or hole) |

| Side Chains | Solubility and morphology control | Functionalization at the 3-position prior to polymerization | Device performance and stability |

Development of Specialized Reagents and Ligands from this compound

The reactivity of the C-Br bond in this compound allows for its conversion into a variety of functional groups, enabling the development of specialized reagents and ligands for various chemical applications. By replacing the bromine atom with nucleophiles or through organometallic intermediates, a wide range of derivatives with specific functionalities can be synthesized.

For example, substitution of the bromine with nitrogen, sulfur, or oxygen-containing nucleophiles can lead to the formation of novel ligands for coordination chemistry. The resulting benzotriazine-based ligands can coordinate with metal ions to form complexes with interesting catalytic, photophysical, or magnetic properties. The synthesis of a bromo-Mn(II) complex with a 1,3,5-triazine (B166579) derivative highlights the potential for bromo-substituted nitrogen heterocycles to act as precursors to functional metal complexes. mdpi.com

Furthermore, the introduction of phosphine (B1218219) or other coordinating groups at the 3-position can generate ligands for catalysis. The versatility of the benzotriazine scaffold allows for the fine-tuning of the ligand's electronic and steric properties by introducing additional substituents on the benzene (B151609) ring.

Broader Significance in Materials Science

The derivatization of this compound opens up avenues for the creation of a wide range of functional materials with applications beyond organic electronics. The ability to introduce diverse functional groups onto the benzotriazine core allows for the tailoring of material properties such as solubility, thermal stability, and optical and electronic characteristics. researchgate.netrsc.org

Benzotriazole-containing conjugated polymers, which can be synthesized from bromo-benzotriazole precursors, have been investigated for their use in electrochromic devices, organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). researchgate.netrsc.orgrsc.orgelsevierpure.com The electron-accepting nature of the benzotriazine unit is beneficial for creating materials with low-lying LUMO levels, which is advantageous for electron transport in these devices.

The development of novel dyes and pigments based on the 1,2,4-benzotriazine scaffold is another area of interest. organic-chemistry.orgacs.org The extended π-conjugation that can be achieved through derivatization at the 3-position can lead to compounds with strong absorption in the visible region of the electromagnetic spectrum.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.